REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8] |f:0.1.2,4.5|
|
Name
|
sodium acetate propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+].C(CC)(=O)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
About 70 g of mixed
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8] |f:0.1.2,4.5|
|
Name
|
sodium acetate propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+].C(CC)(=O)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
About 70 g of mixed
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8] |f:0.1.2,4.5|
|
Name
|
sodium acetate propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+].C(CC)(=O)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
About 70 g of mixed
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8] |f:0.1.2,4.5|
|
Name
|
sodium acetate propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+].C(CC)(=O)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
About 70 g of mixed
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Na+:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8] |f:0.1.2,4.5|
|
Name
|
sodium acetate propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+].C(CC)(=O)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
About 70 g of mixed
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |